4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide
Description
4-(N,N-Diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide is a benzamide derivative featuring a naphthalen-1-yl group at the amide nitrogen and a diallylsulfamoyl moiety at the para position of the benzamide ring.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-16-25(17-4-2)29(27,28)20-14-12-19(13-15-20)23(26)24-22-11-7-9-18-8-5-6-10-21(18)22/h3-15H,1-2,16-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPWOJMGFWLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Sulfamoyl Group: This can be achieved by reacting a suitable amine with sulfuryl chloride or a similar reagent to introduce the sulfamoyl group.
Attachment of the Naphthalen-1-yl Group: This step involves the coupling of the naphthalene derivative with the intermediate formed in the previous step, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Benzamide Moiety:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic natural substrates, leading to inhibition or activation of biological pathways. The naphthalene and benzamide moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Benzamide-Naphthalene Framework
The benzamide-naphthalene scaffold is shared with several compounds in the evidence:
- N-(Naphthalen-1-yl)benzamide (): Lacks the sulfamoyl group but shares the naphthalen-1-yl-benzamide backbone. Its crystal structure reveals a dihedral angle of 86.63° between the naphthalene and benzene rings, suggesting significant steric hindrance .
- N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide (): Features a piperidine-sulfonyl group instead of diallylsulfamoyl. The acryloylamino group enhances hydrogen-bonding capacity, critical for transglutaminase (TG2) inhibition .
Key Structural Differences:
Yield and Purity Challenges
Compounds with bulky substituents (e.g., : N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide) often require multi-step purification (e.g., silica gel chromatography, 45–75% yields) due to steric effects . The diallylsulfamoyl group may necessitate specialized conditions to avoid polymerization.
Enzyme Inhibition Potential
- The diallylsulfamoyl group’s flexibility could enhance binding pocket compatibility.
- Antimicrobial Activity: notes naphthalene derivatives with nitro groups (e.g., 3,4-dinitrobenzamide in ) exhibit antimicrobial properties, suggesting the target compound’s sulfamoyl group may similarly disrupt microbial enzymes .
Anticancer and Antifungal Activity
- Imidazole-Benzamide Hybrids : reports N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide as a potent cervical cancer agent. The diallylsulfamoyl group’s electron-withdrawing nature may modulate cytotoxicity .
Physicochemical Properties
Solubility and Stability
- Sulfamoyl vs. Sulfonamide: The diallylsulfamoyl group likely improves solubility in nonpolar solvents compared to ’s sulfonamide derivative (99% stereochemical purity, [α]D²⁰ +2.5) .
- Nitro Group Effects : ’s 3,4-dinitrobenzamide shows lower solubility due to nitro groups, whereas the target compound’s sulfamoyl moiety may balance hydrophilicity .
Biological Activity
4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide, a compound with the molecular formula C23H22N2O3S, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a benzamide functional group through a sulfamoyl linkage. Its structure is critical for its biological activity, influencing interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The sulfamoyl group can interact with enzymes, potentially inhibiting their activity.
- Cell Cycle Modulation : Similar compounds have shown the ability to disrupt the cell cycle in cancer cells, leading to apoptosis or cell cycle arrest .
Antitumor Activity
Several studies have investigated the antitumor potential of sulfamoyl compounds. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo:
- Cell Lines Tested : P388 murine leukemia cells and other cancer cell lines have been used to assess cytotoxicity and mechanism of action.
- Results : Certain derivatives demonstrated significant inhibitory effects on cell proliferation, suggesting that this compound may possess similar properties .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound could influence various biological pathways:
- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation.
- Neuroprotective Properties : Given its structural similarities to known neuroprotective agents, further investigations are warranted to explore its effects on neuronal health.
Table 1: Summary of Biological Activities
Research Findings
A focused compound library study highlighted the importance of structural modifications on biological activity. Variations in substituents on the naphthalene and benzamide rings were shown to significantly alter the potency against different cancer cell lines .
Q & A
Q. What are the key considerations for synthesizing 4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the sulfamoylbenzamide core followed by coupling with a naphthalen-1-amine derivative. Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reactivity. Catalysts like EDCI or DCC can improve coupling efficiency .
- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., acylation) to prevent side reactions .
- Purification : Employ column chromatography (silica gel) or recrystallization (methanol/water mixtures) to isolate the product. Monitor purity via HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., sulfamoyl protons at δ 3.2–3.5 ppm; naphthyl aromatic protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identify sulfonamide (S=O stretching at ~1150–1350 cm) and amide (C=O at ~1650 cm) groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] expected for CHNOS) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Target Binding : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to evaluate interactions with enzymes like PARP-1 or kinases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Systematic Substitution : Modify the diallylsulfamoyl group (e.g., replace allyl with cyclopropyl or fluorinated alkyl chains) to enhance metabolic stability. Adjust the naphthyl ring (e.g., halogenation) to improve target affinity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like PARP-1. Validate with MD simulations (GROMACS) to assess stability .
Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?
- Methodological Answer :
- X-ray Refinement : Use SHELX-97 for high-resolution crystal structure refinement. Compare bond lengths/angles (e.g., sulfonamide S–N bond: 1.63 Å experimental vs. 1.65 Å predicted) to identify discrepancies .
- Torsional Adjustments : If DFT-optimized structures deviate >5° in dihedral angles (e.g., naphthyl-benzamide torsion), re-evaluate solvent effects or lattice constraints .
Q. How can researchers address instability of the diallylsulfamoyl group under physiological conditions?
- Methodological Answer :
- Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid. Monitor degradation via LC-MS. Hydrolysis of the sulfamoyl group is a common instability pathway .
- Prodrug Design : Replace labile groups (e.g., diallyl with tert-butyl) or encapsulate in liposomes to enhance bioavailability .
Q. What experimental approaches validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein denaturation shifts after compound treatment .
- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target expression and correlate with compound efficacy .
Data Analysis & Advanced Methodologies
Q. How should researchers handle discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- PK/PD Modeling : Measure plasma/tissue concentrations (LC-MS/MS) to correlate exposure with effect. Adjust dosing regimens if poor bioavailability is observed .
- Metabolite Profiling : Identify active/inactive metabolites (e.g., oxidative dealkylation of diallyl groups) via hepatic microsome assays .
Q. What statistical methods are robust for analyzing dose-response data in high-throughput screens?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients. Use F-testing to compare curve slopes across analogs .
- Machine Learning : Train random forest models on structural descriptors (e.g., AlogP, topological polar surface area) to predict activity cliffs .
Q. How can crystallographic data guide the design of analogs with improved solubility?
- Methodological Answer :
- Hirshfeld Surface Analysis : Identify crystal packing interactions (e.g., π-π stacking, hydrogen bonds) that reduce solubility. Introduce polar groups (e.g., -OH, -SOH) to disrupt hydrophobic domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
